3-Hydrazinylisonicotinic acid
Overview
Description
3-Hydrazinylisonicotinic acid is a chemical compound that is often used in research . It is a derivative of isonicotinic acid, which is a type of pyridine carboxylic acid . The molecular formula of 3-Hydrazinylisonicotinic acid dihydrochloride is C6H9Cl2N3O2 and it has a molecular weight of 226.06 .
Synthesis Analysis
The synthesis of 3-Hydrazinylisonicotinic acid and its derivatives involves the use of hydrazide chemistry . Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes . The hydrazide group can serve as a readily accessible precursor of a thioester, improving the efficiency and scope of native chemical ligation for protein chemical synthesis .Molecular Structure Analysis
The molecular structure of 3-Hydrazinylisonicotinic acid can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be displayed in the viewer . The structure and electronic factors of the molecule control its acidity or basicity .Chemical Reactions Analysis
The chemical reactions of 3-Hydrazinylisonicotinic acid can be analyzed using various methods. For instance, the reaction types can include precipitation reactions, acid/base reactions, gas-forming reactions, and oxidation-reduction reactions . The oxidation state and oxidation number concepts can be used to identify redox reactions and keep track of electrons transferred in a chemical reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydrazinylisonicotinic acid can be analyzed based on general properties of acids and bases. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Microwave Synthesis and Antimicrobial Activity
- Microwave Synthesis of Derivatives : 3-Hydrazinylisonicotinic acid derivatives synthesized using microwave irradiation show potential in antimicrobial activities. Particularly, the study focused on synthesizing isatin derivatives, including 3-hydrazino derivatives, and evaluating their antimicrobial effects against selected bacteria and fungi. Some derivatives displayed weak to moderate activity, mainly against Gram-positive bacteria and fungal pathogens (El‐Faham et al., 2015).
Anticancer Applications
- 3-Hydrazinoindolin-2-one Derivatives in Cancer Treatment : Derivatives of 3-Hydrazinylisonicotinic acid, particularly 3-hydrazinoindolin-2-one, have been identified as significant pharmacophores in cancer treatment. This review classifies these compounds based on their chemical structure and explores their potential as anticancer agents, highlighting their targets and mechanisms of action (Ibrahim, Abou-Seri, & Abdel‐Aziz, 2016).
Synthesis of Complex Compounds
- Synthesis of Monosubstituted Dipicolinic Acid Hydrazide Derivative : A novel monosubstituted dipicolinic acid hydrazide derivative was synthesized, which is structurally related to 3-Hydrazinylisonicotinic acid. This study provided insights into the synthesis and characterization of novel Co(III) and Cr(III) complexes involving this derivative, revealing their molecular structure and electrochemical properties (Blagus Garin et al., 2019).
Utilization in Continuous Flow Reactor
- Safe Generation and Synthetic Utilization in Continuous Flow Reactor : The study explores the use of hydrazoic acid in a continuous flow format for synthesizing various compounds, demonstrating the safe and scalable production of products with explosive properties under controlled conditions. This method might have implications for the synthesis of 3-Hydrazinylisonicotinic acid derivatives (Gutmann et al., 2012).
Synthesis of Triazole Derivatives
- Efficient Syntheses of Triazole Derivatives : This study involved the reaction of 3-Hydrazinylisonicotinic acid derivatives with other compounds to produce triazole derivatives. These derivatives could have potential applications in various fields, including medicinal chemistry (Shih, Yeh, Lee, & Su, 2004).
Bifunctional Chelators for Technetium
- Synthesis and Evaluation as Bifunctional Chelators : 6-Hydrazinonicotinic acid (HYNIC), closely related to 3-Hydrazinylisonicotinic acid, has been studied for its efficiency in capturing technetium in bioconjugates. This research aimed to understand the coordination chemistry of HYNIC with technetium, providing insights into its potential applications in medical imaging (Meszaros, Dose, Biagini, & Blower, 2011).
Anticancer Activity of Pyridazinone Derivatives
- Synthesis and Evaluation of Pyridazinone Derivatives : Research on the synthesis of new pyridazinone derivatives with potential antioxidant activity involves reactions with 3-Hydrazinylisonicotinic acid derivatives. The synthesized compounds were evaluated for in-vitro antioxidant activity and molecular docking studies, providing insights into their potential as anticancer agents (Mehvish & Kumar, 2022).
properties
IUPAC Name |
3-hydrazinylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-8-2-1-4(5)6(10)11/h1-3,9H,7H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCVDZXYGFFZRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480724 | |
Record name | 4-Pyridinecarboxylicacid, 3-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylisonicotinic acid | |
CAS RN |
339364-15-7 | |
Record name | 4-Pyridinecarboxylicacid, 3-hydrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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